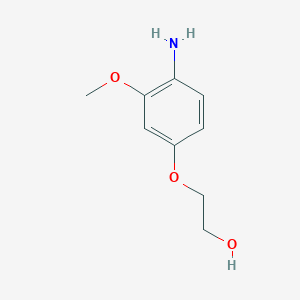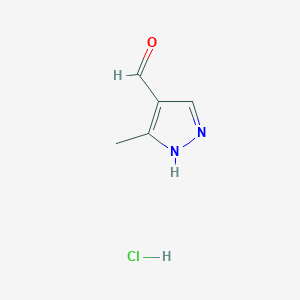
3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride
Descripción general
Descripción
3-Methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O . It has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da . It is also known by other names such as 1H-Pyrazole-4-carboxaldehyde, 3-methyl-, and 5-Methyl-1H-pyrazole-4-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-pyrazole-4-carbaldehyde consists of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C5H6N2O/c1-4-5(3-8)2-6-7-4/h2-3H,1H3,(H,6,7) . Physical And Chemical Properties Analysis
3-Methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 110.11 g/mol . It has a computed XLogP3-AA value of 0.1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass is 110.048012819 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride derivatives are used in synthesizing new pyrazole compounds. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized, and its crystal structure was determined using X-ray diffraction, revealing specific structural properties (Xu & Shi, 2011).
Ultrasound-Assisted Synthesis and Biological Activity
- New quinolinyl chalcones containing a pyrazole group have been synthesized using 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride derivatives. These compounds exhibit promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).
Development of Antimicrobial Agents
- A series of compounds incorporating 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride showed significant antimicrobial activities and could serve as good inhibitors of the E. coli MurB enzyme. This suggests potential applications in developing new antimicrobial agents (Bhat et al., 2016).
Synthesis of Water-Soluble Pyrazole Derivatives
- 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride is used in the synthesis of water-soluble pyrazole derivatives. These derivatives could have diverse applications due to their solubility in water (Papernaya et al., 2012).
Synthesis of Novel Pyrazolines
- Novel pyrazolines have been synthesized using 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride. These compounds were characterized and analyzed for their structural properties (Loh et al., 2013).
Synthesis of New Chitosan Schiff Bases
- Heteroaryl pyrazole derivatives of 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride have been used to synthesize new Schiff bases of chitosan. These bases exhibited antimicrobial activity and were characterized for their biological properties (Hamed et al., 2020).
Safety and Hazards
When handling 3-Methyl-1H-pyrazole-4-carbaldehyde, it is recommended to avoid skin contact and inhalation, and to avoid contact with eyes . It is also advised to wear suitable gloves, protective clothing, and eye protection . It is suggested that this compound may be toxic to the aquatic environment, so care should be taken to avoid environmental contamination .
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-5(3-8)2-6-7-4;/h2-3H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPUAUWOQAWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



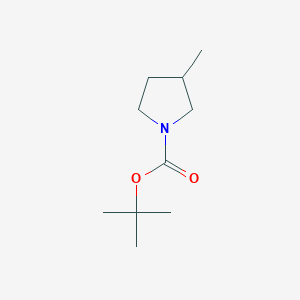
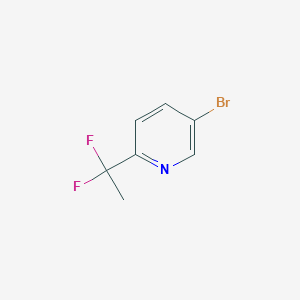
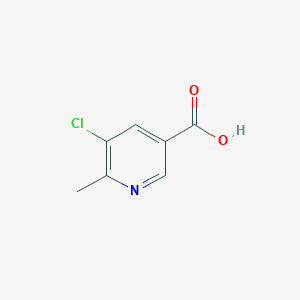
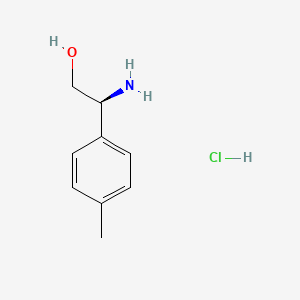
![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)
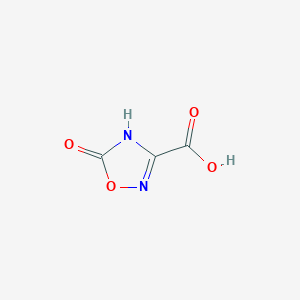
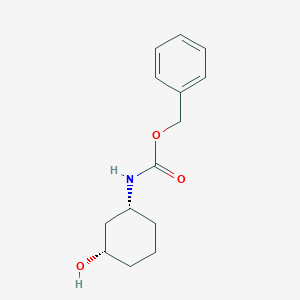
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)
![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)


![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

